

Spectroscopic data for 2-Amino-4-bromo-6-chlorophenol

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Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Amino-4-bromo-6-chlorophenol**

This technical guide provides a comprehensive overview of the spectroscopic profile of **2-Amino-4-bromo-6-chlorophenol** (CAS No: 179314-60-4).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive analysis grounded in established spectroscopic principles and data from structurally analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, this guide details robust, self-validating experimental protocols for acquiring this data, explaining the causality behind critical parameter choices to ensure data integrity and reproducibility.

Molecular Profile and Synthetic Considerations

2-Amino-4-bromo-6-chlorophenol is a halogenated aminophenol with a molecular formula of $C_6H_5BrClNO$ and a molecular weight of 222.47 g/mol .[2][3] Its structure, featuring amino, hydroxyl, bromo, and chloro substituents on a benzene ring, creates a unique electronic environment that makes it a valuable intermediate in organic synthesis.[4]

Table 1: Physicochemical Properties of **2-Amino-4-bromo-6-chlorophenol**

Property	Value	Source(s)
IUPAC Name	2-amino-4-bromo-6-chlorophenol	[2]
CAS Number	179314-60-4	[1]
Molecular Formula	C ₆ H ₅ BrCINO	[1]
Molecular Weight	222.47 g/mol	[3]
Melting Point	83-87 °C	
Appearance	Solid	
InChI Key	ISKCLWHHJKNMKI-UHFFFAOYSA-N	[1]

A common synthetic route to this compound involves a two-step process starting from 2-bromo-4-chlorophenol. The first step is the nitration of the phenol ring, typically using a mixture of concentrated nitric and sulfuric acids. The resulting nitro-intermediate is then reduced to the primary amine, yielding the target molecule.[\[4\]](#) Rigorous spectroscopic characterization is essential to confirm the success of this synthesis and to verify the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Amino-4-bromo-6-chlorophenol**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and exchangeable protons from the -NH₂ and -OH groups.[\[4\]](#) The chemical shifts of the aromatic protons are influenced by the electronic effects of all four substituents. The electron-donating amino and hydroxyl groups will shield the ring protons, while the electron-withdrawing halogens will deshield them.

Rationale for Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively solubilizes the phenol, and its hydrogen-bonding capabilities slow down the exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as broader, distinct signals. In contrast, solvents like CDCl₃ might lead to very broad or unobservable exchangeable proton signals.
- Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling between the aromatic protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.5	Broad Singlet	1H	-OH	Phenolic proton, chemical shift is concentration and temperature dependent.
~7.30	Doublet	1H	H-5	Deshielded by adjacent chlorine and para bromine.
~6.95	Doublet	1H	H-3	Shielded by adjacent amino group.
~5.0 - 6.0	Broad Singlet	2H	-NH ₂	Amino protons, chemical shift is variable.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are highly dependent on the attached substituent.

Table 3: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

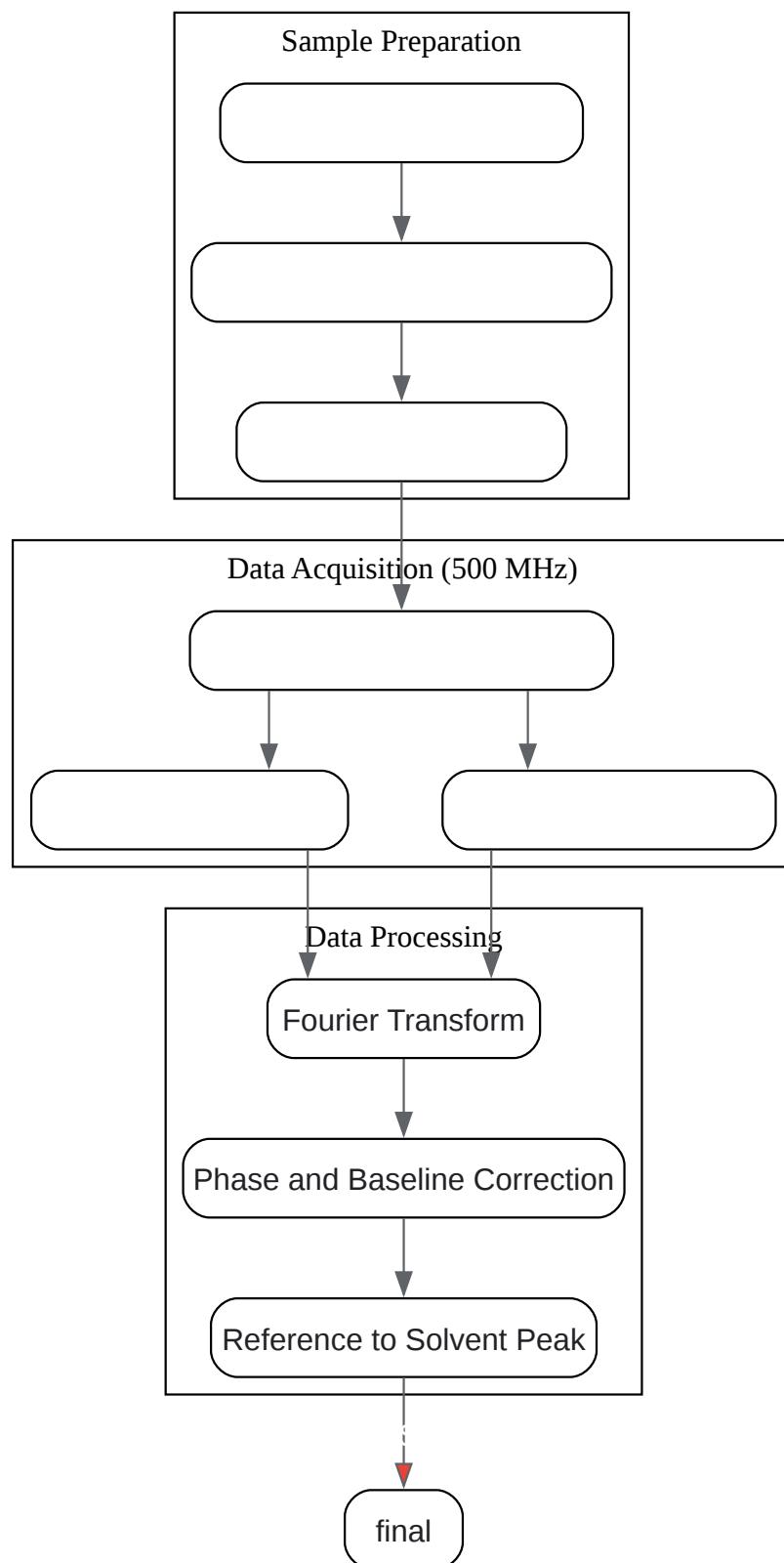
Chemical Shift (δ , ppm)	Assignment	Rationale
~145.0	C-1 (C-OH)	Attached to the electronegative oxygen atom.
~138.0	C-2 (C-NH ₂)	Influenced by the electron-donating amino group.
~128.5	C-5	Attached to a proton and influenced by adjacent halogens.
~125.0	C-3	Attached to a proton and influenced by the amino group.
~118.0	C-6 (C-Cl)	Attached to the electronegative chlorine atom.
~110.0	C-4 (C-Br)	Attached to the electronegative bromine atom; exhibits a lower shift than C-Cl due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 10-15 mg of **2-Amino-4-bromo-6-chlorophenol** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to ensure high magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set a spectral width of approximately 16 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.

- Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 240 ppm.
 - Use a 45° pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H , δ = 39.52 ppm for ^{13}C).

NMR Workflow Diagram



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Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For **2-Amino-4-bromo-6-chlorophenol** (MW = 222.47 g/mol), the mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$). This results in a cluster of peaks for the molecular ion:

- $[M]^+$: m/z ~ 221 (for ^{79}Br and ^{35}Cl)
- $[M+2]^+$: m/z ~ 223 (for $^{81}\text{Br}/^{35}\text{Cl}$ and $^{79}\text{Br}/^{37}\text{Cl}$) - expected to be the most intense peak in the cluster.
- $[M+4]^+$: m/z ~ 225 (for ^{81}Br and ^{37}Cl)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula $\text{C}_6\text{H}_5\text{BrCINO}$ with a calculated exact mass of approximately 220.9243 Da.[\[2\]](#)

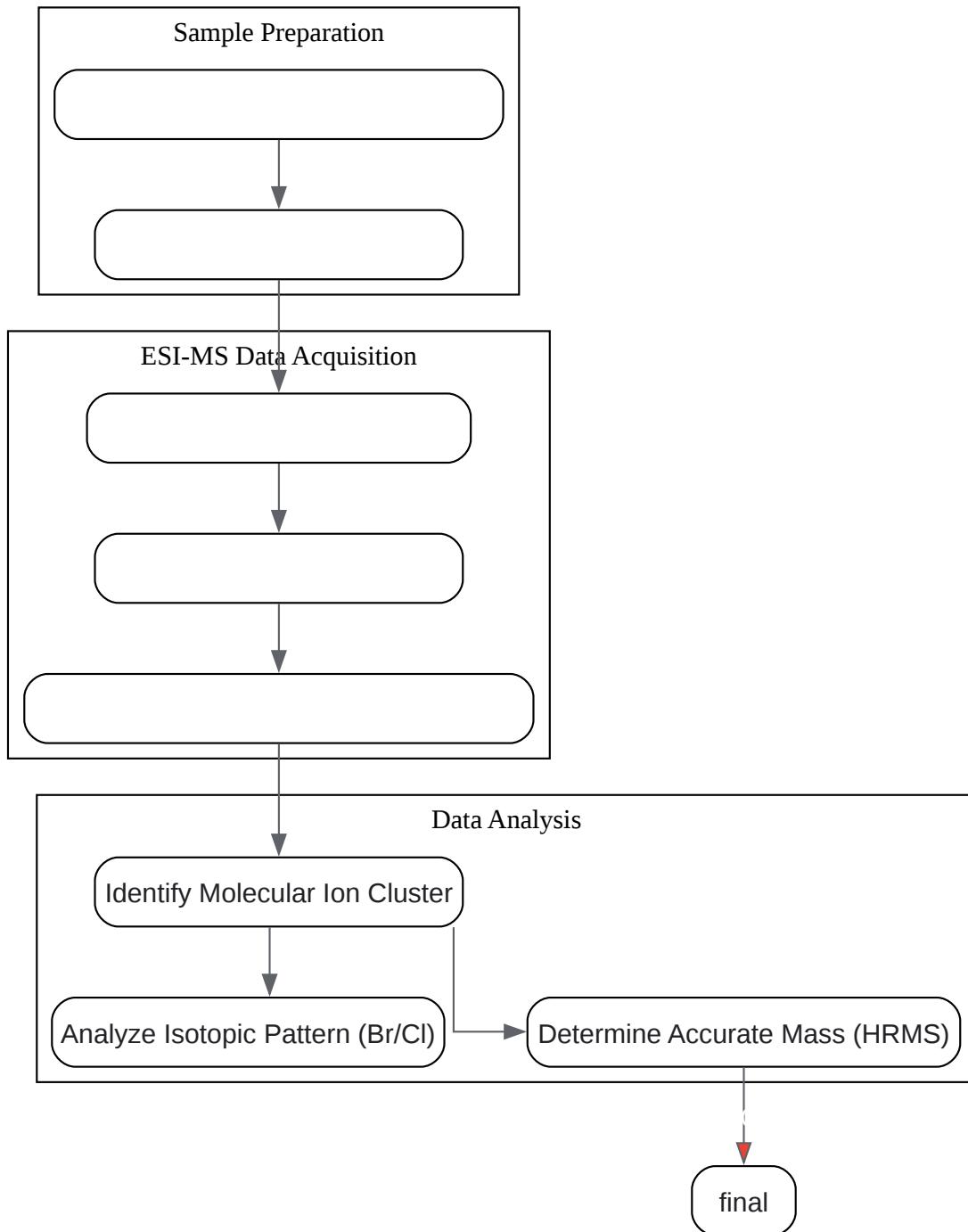
Experimental Protocol for ESI-MS

Rationale for Experimental Choices:

- Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, minimizing fragmentation and ensuring the observation of the molecular ion. It can be run in both positive and negative ion modes.
- Instrumentation: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal for accurate mass measurements, which are critical for formula confirmation.
- Sample Preparation: Prepare a dilute solution of the compound ($\sim 10 \mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.

- Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- MS Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizer Gas (N_2): Set to an appropriate pressure for a stable spray.
 - Drying Gas (N_2): Set to a temperature of 250-350 °C.
- Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
- Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom. Use the accurate mass measurement to confirm the elemental composition.

Mass Spectrometry Workflow Diagram

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Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Amino-4-bromo-6-chlorophenol** will show characteristic absorption bands for the O-H, N-H, and C-H bonds, as well as absorptions related to the aromatic ring.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3500	Medium, Broad	O-H	Stretching
3300 - 3400	Medium, Two Bands	N-H	Asymmetric & Symmetric Stretching
3000 - 3100	Weak	Aromatic C-H	Stretching
1500 - 1600	Medium-Strong	C=C	Aromatic Ring Stretching
1310 - 1360	Strong	C-N	Stretching
1180 - 1260	Strong	C-O	Stretching
800 - 900	Strong	C-H	Out-of-plane Bending
600 - 800	Medium-Strong	C-Cl, C-Br	Stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption bands in the UV region. The presence of the amino group (an auxochrome) and halogens will cause shifts in the absorption maxima compared to unsubstituted phenol.

Rationale for Experimental Choices:

- Solvent: Ethanol or methanol are common choices as they are transparent in the relevant UV range and can solubilize the analyte.

- Prediction: Based on data for similar compounds like 2-amino-4-chlorophenol and 2-aminophenol, absorption maxima (λ_{max}) are expected around 220-240 nm and 280-300 nm, corresponding to $\pi \rightarrow \pi^*$ transitions within the benzene ring.[5][6]

Conclusion

The spectroscopic characterization of **2-Amino-4-bromo-6-chlorophenol** is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its ^1H NMR, ^{13}C NMR, Mass Spectrometry, IR, and UV-Vis data. By following the outlined experimental protocols, researchers can acquire high-quality, reliable data to confirm the structure and purity of this versatile chemical intermediate. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt these methods to their specific instrumentation and research goals, ensuring robust and reproducible results.

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